L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-
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Overview
Description
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- is a synthetic derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of a 1,1-dimethylethoxy carbonyl group attached to the L-alanyl moiety and a hydroxyl group at the 4th position in the trans configuration. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- typically involves the protection of the amino group of L-Proline with a 1,1-dimethylethoxy carbonyl group. This is followed by the coupling of the protected L-Proline with L-alanine under specific reaction conditions. The hydroxyl group is introduced at the 4th position in the trans configuration through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps. The final product is purified using chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: In the study of protein structure and function, and as a model compound in enzymatic reactions.
Medicine: Potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in protein synthesis and metabolism. The presence of the 1,1-dimethylethoxy carbonyl group and the hydroxyl group at the 4th position enhances its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-, methyl ester, bimol. (1→1’)-disulfide
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, methyl ester
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-L-tyrosyl-
Uniqueness
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans- is unique due to the presence of the hydroxyl group at the 4th position in the trans configuration, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H22N2O6 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O6/c1-7(14-12(20)21-13(2,3)4)10(17)15-6-8(16)5-9(15)11(18)19/h7-9,16H,5-6H2,1-4H3,(H,14,20)(H,18,19)/t7-,8+,9-/m0/s1 |
InChI Key |
PILYFEHEZGWKMY-YIZRAAEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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